![molecular formula C20H24N4O5S B2766168 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2309797-94-0](/img/structure/B2766168.png)

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

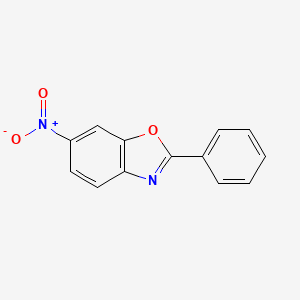

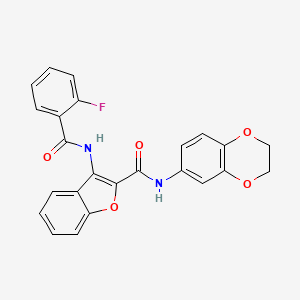

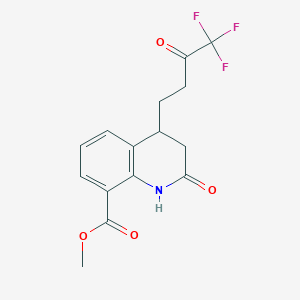

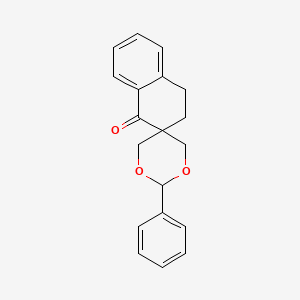

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound. The structure features a benzoxazole core, sulfonyl group, and a pyrimidine moiety, making it an interesting candidate for diverse biochemical applications.

Wirkmechanismus

Target of Action

Similar compounds have been found to target theorexin receptors , specifically orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .

Mode of Action

Compounds with similar structures have been found to act asantagonists to the orexin receptors . This means they bind to these receptors and inhibit their activity, which can lead to various downstream effects.

Biochemical Pathways

Orexin receptors are involved in the regulation of the sleep/wake cycle . Therefore, antagonizing these receptors could potentially affect this cycle and other related biochemical pathways.

Pharmacokinetics

A similar compound has been described as anorally active orexin antagonist , suggesting that it can be absorbed through the digestive tract.

Result of Action

The efficacy of a similar compound was demonstrated in mice in an in vivo study by using sleep parameter measurements . This suggests that the compound may have effects on sleep regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via a multi-step process. Starting with the core benzoxazole structure, it involves sulfonylation, pyrimidine introduction, and piperidine attachment. Reagents like pyridine, thionyl chloride, and base catalysts such as triethylamine are typically utilized. Each step generally requires specific temperature and pH conditions to ensure yield and purity.

Industrial Production Methods: : For large-scale production, the process might involve continuous flow reactions, optimizing reaction conditions for maximum yield while maintaining product integrity. Automation and rigorous quality control are essential in industrial settings to achieve consistent product specifications.

Types of Reactions

Oxidation: : The compound's methyl groups can undergo oxidation under certain conditions.

Reduction: : Specific parts of the molecule might be reduced using catalysts like palladium on carbon.

Substitution: : The sulfonyl group provides an active site for substitution reactions.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution can be employed. Typical conditions include controlled temperatures, catalysts, and solvent choices tailored to each specific reaction.

Major Products

Oxidation might yield hydroxylated derivatives.

Reduction might result in amines.

Substitution can introduce various functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

This compound has several uses:

Chemistry: : As a building block for synthesizing complex organic molecules.

Biology: : Potentially as a ligand in biochemical assays.

Medicine: : Its structural features suggest potential as a pharmacophore in drug development.

Industry: : Use in the development of specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Compared to similar benzoxazole and pyrimidine compounds, its unique sulfonyl-piperidine link makes it particularly versatile. Similar compounds include 5,6-dimethyl-2-(methylsulfonyl)benzoxazole and pyrimidinyl-sulfonamide derivatives. This unique structure provides diverse reactivity and potential for various applications.

Hope that was both clear and useful! How do you plan to use this info?

Eigenschaften

IUPAC Name |

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-13-14(2)21-12-22-19(13)28-11-15-6-8-24(9-7-15)30(26,27)16-4-5-18-17(10-16)23(3)20(25)29-18/h4-5,10,12,15H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLRFKSQSLYQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)

![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)

![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)

![5-ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2766106.png)